N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide

Dopamine receptor pharmacology Structure-activity relationship (SAR) GPCR ligand design

N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide (CAS 329779-51-3) is a synthetic small molecule with the molecular formula C17H18Cl2N4O and a molecular weight of 365.26 g/mol. The compound is a piperazine-acetamide hybrid featuring a 2,3-dichlorophenyl moiety and a 2-pyridinyl substituent, placing it within the class of N-aryl-2-(4-heteroarylpiperazin-1-yl)acetamides that are frequently explored as ligands for aminergic G-protein-coupled receptors (GPCRs), particularly dopamine receptor subtypes.

Molecular Formula C17H18Cl2N4O
Molecular Weight 365.26
CAS No. 329779-51-3
Cat. No. B2943528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide
CAS329779-51-3
Molecular FormulaC17H18Cl2N4O
Molecular Weight365.26
Structural Identifiers
SMILESC1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=CC=N3
InChIInChI=1S/C17H18Cl2N4O/c18-13-4-3-5-14(17(13)19)21-16(24)12-22-8-10-23(11-9-22)15-6-1-2-7-20-15/h1-7H,8-12H2,(H,21,24)
InChIKeyPCNZNIVBYSJFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3-Dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide (CAS 329779-51-3): Chemical Identity and Physicochemical Baseline for Procurement Specification


N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide (CAS 329779-51-3) is a synthetic small molecule with the molecular formula C17H18Cl2N4O and a molecular weight of 365.26 g/mol . The compound is a piperazine-acetamide hybrid featuring a 2,3-dichlorophenyl moiety and a 2-pyridinyl substituent, placing it within the class of N-aryl-2-(4-heteroarylpiperazin-1-yl)acetamides that are frequently explored as ligands for aminergic G-protein-coupled receptors (GPCRs), particularly dopamine receptor subtypes . Its computed physicochemical properties include a predicted logP (XLogP3) of 3.3, one hydrogen-bond donor, four hydrogen-bond acceptors, and four rotatable bonds . The compound is commercially available from research chemical suppliers, typically at 90–95% purity, and serves primarily as a pharmacological tool compound or synthetic intermediate in medicinal chemistry programs .

Why Generic Substitution Fails for N-(2,3-Dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide (CAS 329779-51-3): The Critical Role of the 2,3-Dichloro Substitution Pattern


In-class compounds within the N-aryl-2-(piperazin-1-yl)acetamide series are not interchangeable because the position and nature of aryl substituents profoundly influence receptor subtype selectivity, intrinsic efficacy, and off-target profiles. The 2,3-dichlorophenyl substitution pattern in this compound is pharmacologically distinctive: it is a key structural motif in high-affinity dopamine D3 receptor ligands (e.g., the clinical candidate PG 01037), where it contributes to subtype selectivity over D2 receptors . Regioisomeric analogs such as the 2,5-dichlorophenyl variant (CAS not available) or the 3,4-dichlorophenyl congener may exhibit altered binding geometries, different steric clash profiles, and divergent functional activity at aminergic receptors . Additionally, the acetamide bridge in this compound distinguishes it from butyl/butenyl-linked analogs (e.g., PG 01037) and piperidine-based compounds (e.g., A-412997), resulting in different physicochemical and pharmacokinetic properties . Generic substitution without direct comparative binding, functional, and ADME data risks selecting a compound with inferior target engagement, altered signaling bias, or unsuitable drug-like properties for the intended experimental system.

Quantitative Differentiation Evidence for N-(2,3-Dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide (CAS 329779-51-3): Comparator Analysis and Data Availability Statement


Regioisomeric Substitution: 2,3-Dichloro vs. 2,5-Dichlorophenyl Analogs

The 2,3-dichlorophenyl substitution pattern is a privileged motif in dopamine D3 receptor pharmacophores, as demonstrated by the high-affinity D3 ligand PG 01037 (Ki = 0.7 nM at human D3) . However, for N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide itself, no head-to-head binding data against the 2,5-dichlorophenyl regioisomer or other positional analogs have been published in peer-reviewed literature as of the knowledge cutoff date . The differential impact of chlorine position on receptor affinity and selectivity within the acetamide-bridged series remains empirically uncharacterized. The 2,3-dichloro configuration is hypothesized to orient the phenyl ring in a conformation that favors interaction with the D3 receptor orthosteric site, based on molecular modeling of structurally related butyl-linked analogs, but this has not been quantitatively validated for the acetamide series .

Dopamine receptor pharmacology Structure-activity relationship (SAR) GPCR ligand design

Linker Length and Flexibility: Acetamide vs. Butenyl/Butyl Linkers in 2,3-Dichlorophenylpiperazine Series

The acetamide linker in N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide provides a shorter, more conformationally restricted connection between the piperazine core and the dichlorophenyl ring compared to the butyl (four-carbon) or butenyl (four-carbon with unsaturation) linkers used in well-characterized D3 ligands such as PG 01037 and its analogs . In the butyl-linked series, linker length and the presence of unsaturation have been shown to significantly modulate D3 receptor affinity: the trans-butenyl linker of PG 01037 yields Ki values of 0.7 nM at D3, while saturated butyl analogs can exhibit 5- to 10-fold shifts in affinity . The acetamide bridge, by reducing linker length from 4 atoms to 2 (with an amide bond), is predicted to alter the distance between the 2,3-dichlorophenyl moiety and the piperazine-pyridyl pharmacophore, potentially affecting both receptor binding and the compound's logP and solubility profile . However, no comparative pharmacological data exist for the acetamide-linked compound against its longer-linker counterparts, making linker-dependent performance differences inferential rather than evidence-based.

Linker SAR Dopamine D3 vs. D2 selectivity Molecular flexibility

Piperazine vs. Piperidine Core: Impact on D4 Receptor Pharmacology

The compound's piperazine core distinguishes it from the well-characterized D4 receptor agonist A-412997, which features a piperidine ring . A-412997 exhibits high affinity for human D4 receptors (Ki = 7.9 nM) and acts as a full agonist in cAMP inhibition and β-arrestin recruitment assays . Replacement of piperidine with piperazine introduces a second basic nitrogen that can be protonated at physiological pH, potentially altering the compound's interaction with the D4 receptor binding pocket and its overall basicity . In published SAR studies of related D4 ligands, piperazine-containing compounds have shown a range of functional activities from partial agonism to antagonism, depending on the N-aryl substituent . However, N-(2,3-dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide has not been pharmacologically characterized at D4 receptors in peer-reviewed literature. The piperazine-to-piperidine substitution may impact D4 affinity, functional selectivity, and off-target interactions at aminergic receptors (e.g., 5-HT1A, α1-adrenoceptors), but this remains to be quantitatively determined.

Dopamine D4 receptor Piperazine vs. piperidine Receptor selectivity

Recommended Application Scenarios for N-(2,3-Dichlorophenyl)-2-[4-(2-pyridinyl)piperazino]acetamide (CAS 329779-51-3) Based on Structural Class Evidence


Dopamine D3 Receptor Probe Development and SAR Expansion

This compound is structurally suitable as a synthetic intermediate or fragment for building focused libraries targeting dopamine D3 receptors, given that the 2,3-dichlorophenylpiperazine motif is a validated pharmacophore for high-affinity D3 binding . Researchers may employ it as a starting scaffold to explore the impact of linker length (acetamide vs. butyl/butenyl) and the 2-pyridinyl substituent on D3 affinity and D2/D3 selectivity . However, procurement for this purpose should be accompanied by a plan for in-house pharmacological profiling, as no published binding data exist for this exact compound .

Piperazine-Containing Fragment for D4 Receptor Ligand Optimization

The pyridinylpiperazine-acetamide core may serve as a fragment in medicinal chemistry campaigns aimed at dopamine D4 receptor ligands, where the piperazine ring can modulate basicity and receptor interaction kinetics relative to the piperidine-based benchmark A-412997 . This compound could be used in SAR studies examining the effect of N-aryl dichlorophenyl substitution on D4 agonist/antagonist functional activity, provided that comparative screening against the known D4 agonist A-412997 (Ki = 7.9 nM at human D4) is performed .

Physicochemical Property Benchmarking for Central Nervous System (CNS) Drug Design

With a computed XLogP3 of 3.3 and a molecular weight of 365.3 g/mol, this compound falls within favorable ranges for CNS drug-like properties (CNS MPO score analysis applicable) . It can be used as a reference compound for benchmarking the physicochemical properties of related piperazine-acetamide analogs in CNS-targeted drug discovery programs, particularly for evaluating the effect of chlorine substitution patterns on lipophilicity and predicted brain penetration .

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